molecular formula C11H12N2O B13128160 (6-Methoxyquinolin-4-yl)methanamine

(6-Methoxyquinolin-4-yl)methanamine

Cat. No.: B13128160
M. Wt: 188.23 g/mol
InChI Key: FQYFFBSUBTXOPD-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and a methanamine group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyquinolin-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the desired methanamine derivative . Another approach includes the reduction of 6-methoxyquinoline-4-carboxaldehyde using sodium borohydride followed by reductive amination with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

(6-Methoxyquinolin-4-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxyquinolin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(6-methoxyquinolin-4-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7,12H2,1H3

InChI Key

FQYFFBSUBTXOPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CN

Origin of Product

United States

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